4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties . This particular compound has been studied for its potential therapeutic applications and its role as an enzyme inhibitor .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . It has shown significant antibacterial activity against these strains .
Mode of Action
The compound works by inhibiting the growth and multiplication of bacteria. Sulfonamides, a group to which this compound belongs, are known to block the foliate synthetase enzyme, thus impeding folic acid synthesis in bacteria . This results in the inhibition of bacterial growth and multiplication without killing them .
Biochemical Pathways
The affected biochemical pathway is the synthesis of folic acid in bacteria. By inhibiting the foliate synthetase enzyme, the compound blocks folic acid synthesis, which is crucial for the production of purines in bacteria . This disruption in the biochemical pathway leads to the inhibition of bacterial growth and multiplication .
Pharmacokinetics
They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties contribute to the bioavailability of the compound.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, specifically against E. coli and B. subtilis . It has shown significant antibacterial activity, with 60.04% bacterial biofilm growth inhibition against both strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride . The reaction is carried out under dynamic pH control using aqueous sodium carbonate (Na₂CO₃) as a base . The resulting product is then purified and characterized using various spectral techniques such as IR, 1H NMR, and EIMS .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen atom.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in N,N-dimethylformamide (DMF) with a catalytic amount of lithium hydride (LiH) as a base.
Oxidation and Reduction: General oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions include various N-substituted derivatives of this compound, which have been studied for their biological activities .
Scientific Research Applications
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom enhances its lipophilicity and may contribute to its enzyme inhibitory properties .
Properties
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-10-1-4-12(5-2-10)21(17,18)16-11-3-6-13-14(9-11)20-8-7-19-13/h1-6,9,16H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCKOTCJAPNLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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